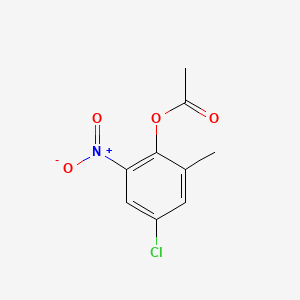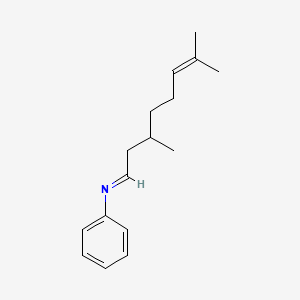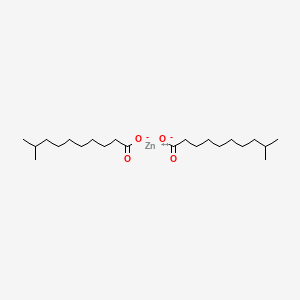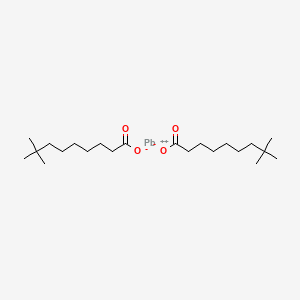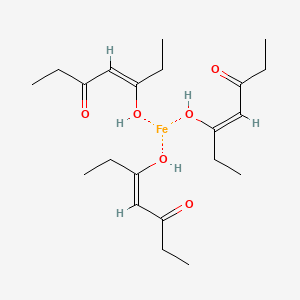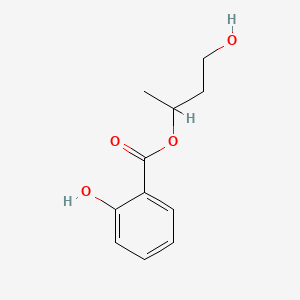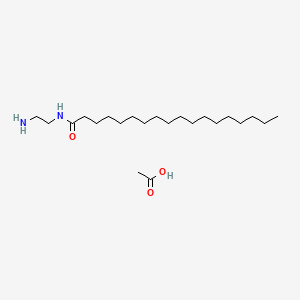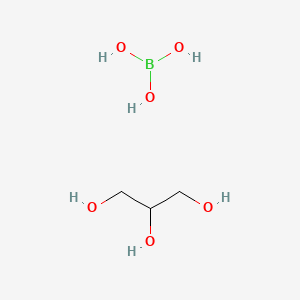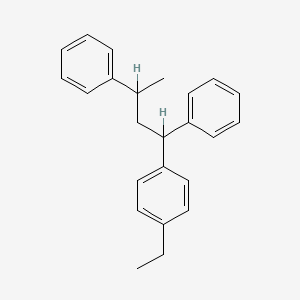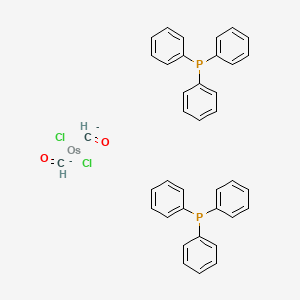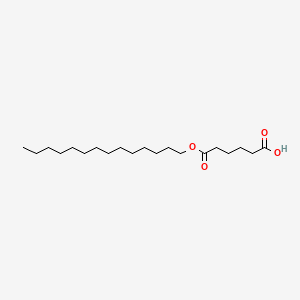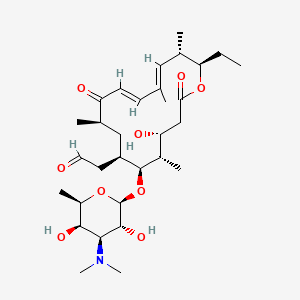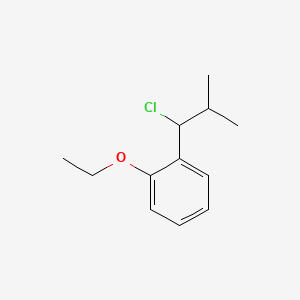
Chloroisopropylmethylphenetole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroisopropylmethylphenetole is an organic compound with the molecular formula C12H17ClO. It consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
The synthesis of Chloroisopropylmethylphenetole involves several steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process typically starts with p-methyl phenol as the raw material. The hydroxyl group is first protected, followed by bromine substitution. The next step involves etherification, where the protected hydroxyl group is converted into an ether. Finally, the protecting group is removed to yield the desired product. This method is characterized by high selectivity and mild reaction conditions, making it suitable for industrial production .
化学反応の分析
Chloroisopropylmethylphenetole undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution, often resulting in multiple additions. Common reagents used in these reactions include bromine, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chloroisopropylmethylphenetole has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the production of various chemicals and materials .
作用機序
The mechanism of action of Chloroisopropylmethylphenetole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its antioxidant properties are due to its ability to neutralize free radicals .
類似化合物との比較
Chloroisopropylmethylphenetole can be compared with other similar compounds, such as phenols and phenol ethers. These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. For instance, phenols are known for their strong antioxidant properties, while phenol ethers are used as solvents and intermediates in chemical synthesis. The unique combination of functional groups in this compound makes it distinct from these related compounds .
特性
CAS番号 |
12379-45-2 |
|---|---|
分子式 |
C12H17ClO |
分子量 |
212.71 g/mol |
IUPAC名 |
1-(1-chloro-2-methylpropyl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-4-14-11-8-6-5-7-10(11)12(13)9(2)3/h5-9,12H,4H2,1-3H3 |
InChIキー |
ITVXVEVKDHQTRF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


